2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinaldehyde
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Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinaldehyde is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting isonicotinaldehyde with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium or nickel, under inert atmosphere conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with precise control of temperature, pressure, and stoichiometry to ensure high yield and purity.
Types of Reactions:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Catalysts: Palladium, nickel, or copper catalysts are often used.
Solvents: Organic solvents such as toluene, THF, or DMF.
Conditions: Typically, reactions are carried out under inert atmosphere (argon or nitrogen) and at elevated temperatures.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Carboxylic Acids: From oxidation reactions.
Alcohols: From reduction reactions.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. Biology: It is used in the development of bioconjugation techniques for labeling biomolecules. Medicine: Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the final product.
Molecular Targets and Pathways Involved:
Boronic Acid Derivatives: The compound acts as a source of boronic acid, which is essential for cross-coupling reactions.
Palladium-Catalyzed Reactions: The palladium catalyst facilitates the transmetalation and reductive elimination steps in the cross-coupling process.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.
Benzeneboronic Acid: Similar structure but different reactivity profile.
Pinacolborane: A related boronic acid derivative used in organic synthesis.
Uniqueness: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinaldehyde is unique due to its specific structure, which allows for selective reactivity in cross-coupling reactions and other organic transformations.
Properties
Molecular Formula |
C12H16BNO3 |
---|---|
Molecular Weight |
233.07 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-9(8-15)5-6-14-10/h5-8H,1-4H3 |
InChI Key |
LFVSHBKGJGQERY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)C=O |
Origin of Product |
United States |
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